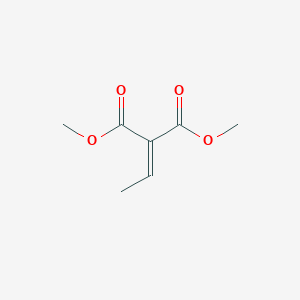

Dimethyl ethylidenemalonate

描述

Significance of α,β-Unsaturated Esters in Synthetic Methodologies

α,β-Unsaturated esters are a class of organic compounds that are of significant importance for industrial applications and serve as versatile building blocks in organic synthesis. sigmaaldrich.com Their utility stems from the electronically polarized nature of their carbon-carbon double bond, which is conjugated to the carbonyl group of the ester. This electronic arrangement is pivotal to their reactivity.

Role as Activated Olefins and Michael Acceptors in Organic Synthesis

The primary role of α,β-unsaturated esters, including dimethyl ethylidenemalonate, is as activated olefins. The electron-withdrawing nature of the two ester groups in this compound polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. This activation makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis.

This compound has been employed as an electrophile in various catalytic asymmetric Michael reactions, for instance with enamides and enecarbamates. sigmaaldrich.com It also participates in reactions for the preparation of N-bound α-cyanocarbanion complexes. sigmaaldrich.com Bifunctional thiourea (B124793) catalysts have proven to be effective promoters for the challenging Michael addition to alkylidenemalonates, achieving high yields. researchgate.net

Comparison with Related Alkylidenemalonates and Crotonic Esters

In comparison to other alkylidenemalonates, the reactivity of this compound can be influenced by the substituent at the β-position. For instance, aromatic alkylidenemalonates can exhibit different reactivity profiles due to electronic and steric effects of the aromatic ring. maynoothuniversity.ie The β-alkyl-substituted nature of this compound makes its β-carbon sufficiently electrophilic for non-stereoselective background reactions to sometimes occur in catalyzed systems. maynoothuniversity.ie

When compared to crotonic esters, which possess only one electron-withdrawing ester group, this compound is generally a more reactive Michael acceptor. The presence of two ester groups significantly enhances the electrophilicity of the β-carbon. Diphenyl 2-ethylidenemalonate, a related compound, has been described as a highly electrophilic synthetic equivalent of crotonic esters. thieme-connect.com However, the increased reactivity of alkylidenemalonates can sometimes present challenges in controlling selectivity, an aspect that is often more manageable with less activated systems like crotonic esters.

Historical Context of Malonate Chemistry and its Evolution

The chemistry of malonates has a rich history, forming a fundamental part of organic synthesis. kashanu.ac.ir The development of reactions involving these compounds has been instrumental in the art of molecule building.

Early Condensation Reactions and Knoevenagel Chemistry

The foundation of much of the chemistry of alkylidenemalonates lies in the Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in the late 19th century. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester, typically catalyzed by a weak base. nih.gov Initially, Knoevenagel himself used secondary amines like diethylamine (B46881) and piperidine (B6355638) as catalysts. nih.gov Over the years, the scope of the Knoevenagel condensation has expanded significantly, becoming a versatile and efficient method for the formation of carbon-carbon double bonds. nih.gov

Advancements in Stereoselective and Catalytic Approaches

The evolution of the Knoevenagel condensation and related reactions has been marked by a continuous drive towards greater control over the reaction outcome, particularly in terms of stereoselectivity. The development of asymmetric catalysis has been a major focus in recent decades. gla.ac.uk Chiral catalysts, including organocatalysts like cinchona alkaloids and thioureas, have been successfully employed in enantioselective Michael additions to alkylidenemalonates. researchgate.net These catalytic systems can create stereogenic centers with high levels of enantiomeric excess, a crucial aspect in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. gla.ac.uk The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, has been particularly impactful in achieving high stereocontrol in these reactions.

Overview of Research Trajectories for this compound

The research trajectory for this compound has evolved from its initial use in classical condensation chemistry to its current role as a versatile substrate in advanced catalytic and stereoselective transformations. Early research focused on its synthesis via the Knoevenagel condensation and its participation in fundamental organic reactions.

Current Trends in Synthetic Applications

This compound is a key substrate in a diverse array of synthetic transformations, valued for its predictable reactivity as an electrophile. Recent research trends have focused on its application in photocatalysis, asymmetric catalysis, and cycloaddition reactions to generate structurally complex products.

One of the most prominent applications is its role as a Michael acceptor. In metal-free photocatalytic processes, it efficiently undergoes alkylation. For instance, it reacts with C-centered radicals generated from readily available aliphatic alcohols to form C(sp³)–C(sp³) bonds under mild conditions. diva-portal.org It also participates in iridium-photoredox-mediated decarboxylative conjugate additions, reacting with α-amino acids to yield functionalized products. acs.org The compound's electrophilicity makes it a suitable partner in organocatalyzed 1,4-conjugate additions, although its high reactivity can sometimes lead to competitive background reactions. maynoothuniversity.ie

Palladium(0)-catalyzed deconjugative allylation of this compound has been reported as a method for α-allylation. acs.orgsigmaaldrich.com Furthermore, it serves as a crucial reactant in photochemical [2+2] cycloadditions. When irradiated with compounds like indeno[2,1-a]indene, it yields propellane derivatives, demonstrating its utility in constructing caged polycyclic systems. acs.org

The synthesis of this compound itself has also been refined. A straightforward and efficient method involves the Knoevenagel condensation of dimethyl malonate with acetaldehyde (B116499), often facilitated by reagents like lithium bromide and acetic anhydride (B1165640), which avoids harsh conditions. afinitica.comchemicalbook.com

Table 1: Selected Synthetic Applications of this compound

| Reaction Type | Catalytic System / Conditions | Reactant(s) | Product Type | Reference |

| Photocatalytic Alkylation | Metal-free photocatalysis | Acyclic Aliphatic Alcohols | Alkylated Malonates | diva-portal.org |

| Decarboxylative Conjugate Addition | Ir-photoredox / Ni dual catalysis | Boc-Pro-OH | Functionalized Pyrrolidine | acs.org |

| [2+2] Photocycloaddition | UV irradiation | Indeno[2,1-a]indene | Propellane Derivatives | acs.org |

| Deconjugative Allylation | Palladium(0) catalysis | Allylic compounds | α-Allylated Malonates | acs.orgsigmaaldrich.com |

| Knoevenagel Condensation | Lithium bromide / Acetic anhydride | Dimethyl malonate, Acetaldehyde | This compound | afinitica.comchemicalbook.com |

Emerging Areas of Mechanistic and Theoretical Investigations

Alongside its synthetic applications, significant effort is being directed towards understanding the underlying mechanisms of reactions involving this compound. These investigations are crucial for optimizing reaction conditions, controlling selectivity, and designing new transformations.

Mechanistic studies on the photocatalytic alkylation of alkenes using a close analog, diethyl ethylidenemalonate, have revealed a more complex picture than previously assumed. diva-portal.org Both experimental and computational studies suggest that multiple pathways, including a direct fragmentation (non-PCET) and concurrent proton-coupled electron transfer (PCET) mechanisms, are likely in operation. diva-portal.org The exact competition between these pathways is an active area of investigation. diva-portal.org

In the context of dual catalysis, the role of additives and atmospheric components is under scrutiny. For example, in the iridium-photoredox and nickel-catalyzed cross-coupling of an amino acid with this compound, molecular oxygen was surprisingly found to be essential for promoting the catalysis under specific conditions. acs.org In the absence of oxygen, the reaction either failed or gave significantly lower yields, highlighting the intricate role of O₂ in the catalytic cycle. acs.org

Theoretical investigations are also providing valuable insights. Frontier Molecular Orbital (FMO) theory has been used to explain the outcomes of [2+2] photocycloaddition reactions involving this compound. acs.org Furthermore, theoretical analyses have been employed to understand facial selectivity in cycloadditions, aiding in the development of effective chiral auxiliaries for asymmetric synthesis involving related substrates. acs.org These computational approaches are becoming indispensable for rationalizing experimental results and predicting reactivity.

Table 2: Mechanistic and Theoretical Studies Involving this compound

| Reaction / System | Focus of Investigation | Key Findings / Theories | Methods Used | Reference |

| Photocatalytic Deconstructive Alkylation | Reaction Mechanism | Multiple competing pathways (non-PCET and PCET) are active. | Experimental and Computational Studies | diva-portal.org |

| Ir/Ni Dual Catalysis | Role of Molecular Oxygen | O₂ was found to be a required promoter for the catalytic reaction. | Experimental Yield Analysis | acs.org |

| [2+2] Photocycloaddition | Reaction Mechanism | Cycloaddition efficiency explained by Frontier Orbital Theory (FMO). | FMO Theory | acs.org |

| Asymmetric Cycloaddition | Stereoselectivity | Theoretical analysis of facial selectivity to guide development of chiral auxiliaries. | Theoretical Investigation | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-ethylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342362 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17041-60-0 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Ethylidenemalonate

Classic Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In the context of dimethyl ethylidenemalonate synthesis, this involves the condensation of dimethyl malonate with acetaldehyde (B116499).

The direct condensation of dimethyl malonate with acetaldehyde serves as the primary route to this compound. chemicalbook.comafinitica.com This reaction hinges on the activation of the dimethyl malonate by a catalyst to form a nucleophile that subsequently attacks the electrophilic carbonyl carbon of acetaldehyde, followed by a dehydration step.

A variety of catalytic systems have been developed to facilitate this transformation, each with specific reaction conditions. A highly effective method involves a two-stage process using lithium bromide (LiBr) and acetic anhydride (B1165640). chemicalbook.com In the first stage, dimethyl malonate is treated with acetic anhydride and lithium bromide at 80°C for four hours. In the second stage, acetaldehyde is added, and the reaction continues for another hour at the same temperature. chemicalbook.com This procedure is typically carried out under an inert nitrogen atmosphere to prevent side reactions. afinitica.com

Alternative catalytic systems include the use of titanium tetrachloride (TiCl4) in conjunction with a base like pyridine (B92270), which is a known mediator for Knoevenagel condensations involving dimethyl malonate. researchgate.net Traditional catalysts for Knoevenagel reactions, such as piperidine (B6355638), are also employed, often as piperidine acetate (B1210297), to serve as a mild base. wikipedia.org Furthermore, heterogeneous catalysts, like polymer-supported dimethylamine (B145610), have been explored, particularly for their application in different reaction setups such as continuous flow. dur.ac.uk

| Catalyst System | Reagents | Reaction Conditions | Source |

|---|---|---|---|

| Lithium Bromide / Acetic Anhydride | Dimethyl Malonate, Acetaldehyde, Acetic Anhydride | 80°C, 5 hours total (4h + 1h) | chemicalbook.com |

| Titanium Tetrachloride / Pyridine | Dimethyl Malonate, Aldehyde | General Knoevenagel conditions | researchgate.net |

| Piperidine Acetate | Active Methylene Compound, Aldehyde/Ketone | General Knoevenagel conditions | wikipedia.org |

| Polymer-supported Dimethylamine | Dimethyl Malonate, Acetaldehyde | Continuous flow setup | dur.ac.uk |

Yield optimization is a critical aspect of synthesizing this compound. The choice of catalyst and reaction conditions plays a pivotal role. The catalytic system of lithium bromide with acetic anhydride has been shown to be particularly efficient, achieving a high yield of 97% for this compound. chemicalbook.comafinitica.com The optimization in this method involves a staged addition of reagents and careful control of the temperature at 80°C. chemicalbook.com

For other malonate esters, adjusting the reaction time is a key strategy to maximize yield. For instance, while dimethyl malonate reacts efficiently, di-tert-butyl malonate requires a longer reaction time of seven hours at 80°C to achieve a good yield (77%) of its corresponding ethylidene derivative. afinitica.com This suggests that reaction kinetics, influenced by the steric bulk of the ester groups, must be considered for optimal output. In contrast, the use of a polymer-supported dimethylamine catalyst in a continuous-flow system resulted in a more moderate yield of 38%. dur.ac.uk

The effectiveness of different catalysts varies significantly, impacting reaction efficiency, yield, and applicability.

Lithium Bromide: In combination with acetic anhydride, LiBr has demonstrated superior efficacy for this specific condensation, providing a near-quantitative yield of 97%. chemicalbook.comafinitica.com This system is highly effective for synthesizing ethylidene malonates from less reactive malonic esters. afinitica.com

Piperidine Acetate: As a classic Knoevenagel catalyst, piperidine (often used with acetic acid) is a mild base suitable for many condensations. wikipedia.org While broadly effective, its specific performance for this compound compared to the LiBr system is not detailed in the provided sources, but it represents a standard, traditional approach.

TiCl4/Pyridine: Lewis acids like titanium tetrachloride, used with a base such as pyridine, are powerful reagents for promoting Knoevenagel-type condensations and can be used to synthesize related pyrone structures from dimethyl malonate. researchgate.net

Polymer-supported Dimethylamine: This heterogeneous catalyst offers the advantage of easier separation from the reaction mixture and suitability for continuous-flow processes. However, its reported efficacy resulted in a moderate yield of 38% for this compound, which is significantly lower than that achieved with the homogeneous LiBr system in a batch process. dur.ac.uk

| Catalyst | Reported Yield | Key Advantages/Context | Source |

|---|---|---|---|

| Lithium Bromide / Acetic Anhydride | 97% | High efficiency in batch synthesis. | chemicalbook.comafinitica.com |

| Polymer-supported Dimethylamine | 38% | Suitable for continuous-flow systems; easy separation. | dur.ac.uk |

| Piperidine Acetate | Not specified | Classic, standard mild base catalyst for Knoevenagel reactions. | wikipedia.org |

| TiCl4/Pyridine | Not specified | Effective Lewis acid system for related condensations. | researchgate.net |

Condensation of Dimethyl Malonate with Acetaldehyde

Continuous Flow Synthesis Techniques

The transition from traditional batch processing to continuous-flow manufacturing represents a significant advancement in chemical synthesis, offering potential improvements in safety, efficiency, and scalability.

Efforts have been made to adapt the Knoevenagel condensation for the synthesis of this compound to a continuous-flow process. dur.ac.uk One notable development involved employing a polymer-supported dimethylamine catalyst. dur.ac.uk This approach facilitates the separation of the catalyst from the product stream and allows for a continuous operation. In this specific system, the reaction between dimethyl malonate and acetaldehyde in a continuous-flow reactor yielded this compound in a moderate 38% yield. dur.ac.uk While the yield is lower than the best batch methods, this work demonstrates the feasibility of producing the target compound using flow chemistry, which could be a starting point for further optimization. dur.ac.uk

Novel and Green Chemistry Approaches

The synthesis of this compound and related alkylidene malonates has been an active area of research within the context of green chemistry. afinitica.comresearchgate.net This involves developing environmentally friendly routes that minimize waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netnih.gov

A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives, such as water, or eliminating the solvent altogether. researchgate.netmdpi.com The Knoevenagel condensation has been successfully adapted to both solvent-free (dry grind) and aqueous conditions. afinitica.comresearchgate.net

Solvent-free reactions, sometimes conducted by grinding solids together with a pestle and mortar, can proceed faster, more cleanly, and in higher yields than traditional methods using organic solvents like ethanol. researchgate.net This approach also allows for reactions with substrates, such as certain nitrobenzaldehydes, that fail to yield the desired products under traditional or water-based conditions. researchgate.net

Water is an attractive medium for chemical synthesis due to its non-toxic, non-flammable, and abundant nature. rsc.org The Knoevenagel condensation has been performed in aqueous media, sometimes catalyzed by Lewis acids combined with surfactants. rsc.orgrug.nl For example, the vinylogous Friedel–Crafts reaction of 5-methoxy indole (B1671886) with this compound has been effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃) in water containing a surfactant, leading to high product yields. rsc.orgrug.nl In some cases, using water as a reaction medium for Knoevenagel condensations has resulted in higher yields and shorter reaction times compared to solvent-free conditions or conventional heating in organic solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. afinitica.comunibo.itzu.edu.ly This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. unibo.itzu.edu.ly The Knoevenagel condensation for producing alkylidene malonates has been shown to be amenable to microwave activation. afinitica.comresearchgate.net Microwave irradiation can simplify catalytic systems and, in some cases, may even replace a catalyst. researchgate.net For example, the synthesis of (5Z)-5-arylidene-3,5-dihydroimidazol-4-ones via a Knoevenagel condensation was achieved in good yields using microwave-mediated, solvent-free conditions. researchgate.net

High-pressure activation is another non-traditional method for promoting chemical reactions. afinitica.com The effect of pressure on Knoevenagel condensations varies depending on the substrates. researchgate.net While there may be a small effect on the reaction yield for cyclic ketones, the sensitivity of the reaction to pressure increases with the steric hindrance of acyclic ketones. researchgate.net This highlights the synthetic utility of high pressure for preparing sterically hindered functionalized alkenes. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. researchgate.netionike.com They can act as both the solvent and the catalyst in chemical reactions. ionike.com The Knoevenagel condensation has been studied using ionic liquids like 1-hexyl-3-methyl imidazolium (B1220033) hexafluorophosphate (B91526) ([6-mim]PF₆) as the solvent, with yields ranging from moderate to excellent. researchgate.net A key advantage is the ability to recycle the ionic liquid for subsequent reactions, which is crucial for its "green" credentials. researchgate.net

Supercritical carbon dioxide (scCO₂) is another environmentally benign solvent alternative, defined as CO₂ above its critical temperature (31.1 °C) and pressure (7.4 MPa). rsc.orgbhu.ac.in It is non-toxic, non-flammable, and readily available. bhu.ac.in While scCO₂ has notoriously poor solubilizing power for many substances, its properties can be tuned by changing temperature and pressure. nih.gov The combination of ionic liquids and scCO₂ has been explored as a green alternative for the synthesis of Knoevenagel adducts. afinitica.com For instance, the reaction of amines with dimethyl carbonate to yield carbamates has seen good results in scCO₂, although at relatively high pressures. ionike.com The use of scCO₂ in continuous, fixed-bed reactors has enabled the development of several industrially viable synthetic processes. researchgate.net

Table 2: Comparison of Green Chemistry Approaches for Knoevenagel Condensation

| Method | Key Features | Advantages | Source |

|---|---|---|---|

| Aqueous Media | Uses water as a solvent, often with a catalyst/surfactant. | Non-toxic, non-flammable, abundant, can accelerate reactions. | rsc.orgrug.nl |

| Solvent-Free | Reactants are ground together without a solvent. | Faster, cleaner, higher yields, avoids solvent waste. | researchgate.net |

| Microwave (MW) | Uses microwave irradiation for heating. | Drastically reduced reaction times, higher yields. | afinitica.comzu.edu.ly |

| High-Pressure | Reaction is conducted under high pressure. | Useful for preparing sterically hindered products. | afinitica.comresearchgate.net |

| Ionic Liquids (ILs) | Uses ILs as recyclable solvents and/or catalysts. | Low vapor pressure, recyclable, can enhance reaction rates. | researchgate.netionike.com |

| Supercritical CO₂ | Uses scCO₂ as a tunable, non-toxic solvent. | Environmentally benign, easy product separation. | afinitica.comresearchgate.net |

Purification and Characterization Methodologies in Synthesis

The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. afinitica.com Attempts to purify the compound by vacuum distillation have been shown to be problematic, leading to the formation of byproducts such as ethylidene diacetate. afinitica.com

The most commonly reported and effective method for the purification of this compound is flash column chromatography over silica (B1680970) gel. afinitica.comrug.nlarkat-usa.orgacs.orgajol.info Various solvent systems, such as ethyl acetate/pentane or hexane/diethyl ether, are used as eluents to separate the desired product from starting materials, catalysts, and any side products. rug.nlarkat-usa.org In one optimized synthetic protocol, where dimethyl malonate was heated with lithium bromide and acetic anhydride before the addition of acetaldehyde, a 97% yield of this compound was achieved without the need for further purification. afinitica.com

Once purified, the characterization of this compound relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure.

¹H NMR (Proton NMR) spectroscopy is used to identify the different types of protons and their connectivity in the molecule. rug.nl

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the compound. rug.nl

Other analytical techniques that can be employed for characterization include:

Infrared (IR) Spectroscopy: To identify functional groups, such as the C=C double bond and the carbonyl (C=O) groups of the ester. zu.edu.lyajol.info

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule. ajol.info

Gas Chromatography (GC): Can be used to assess the purity of the final product. rsc.org

Refractive Index: The refractive index (n20/D) is a physical constant that can be used to help identify the compound, with a literature value of approximately 1.447. sigmaaldrich.com

Advanced Reaction Chemistry of Dimethyl Ethylidenemalonate

Michael Addition Reactions

The conjugate addition of nucleophiles to the activated olefin of dimethyl ethylidenemalonate serves as a cornerstone for constructing more complex molecular architectures. The reaction's efficiency and stereochemical outcome are highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

This compound's reactivity as a Michael acceptor has been explored with a range of carbon-based nucleophiles. The presence of the ethyl group at the β-position influences the substrate's electrophilicity and steric accessibility, which in turn affects reaction rates and stereoselectivity. While it is a reactive substrate, achieving high levels of stereocontrol can be challenging compared to its aryl-substituted counterparts. researchgate.net

A variety of stabilized carbanions have been successfully employed as nucleophiles in Michael additions to this compound.

Acetylacetone (2,4-Pentanedione): The addition of this β-diketone proceeds readily, providing the corresponding adduct in high chemical yields. researchgate.net

1,3-Diphenylpropane-1,3-dione: Similar to acetylacetone, this bulkier β-diketone also demonstrates high reactivity, with additions to this compound resulting in excellent yields, typically ranging from 88% to 96%. researchgate.net

Nitromethane (B149229): As a potent carbon nucleophile, nitromethane adds effectively to this compound. researchgate.net The reaction can achieve high conversions, with reported yields of up to 84%. researchgate.net

Malononitrile: This highly acidic methylene (B1212753) compound is also a very reactive pronucleophile in this context. researchgate.net It provides the Michael adduct in high yields, generally between 75% and 89%. researchgate.net

While the Michael addition of various nucleophiles to this compound is often high-yielding, achieving significant levels of stereoselectivity and enantiodiscrimination presents a considerable challenge. researchgate.netresearchgate.net This is primarily attributed to the nature of the β-alkyl substituent.

For instance, in the organocatalyzed addition of 1,3-diphenylpropane-1,3-dione, only modest enantioselectivity was observed, with enantiomeric excess (ee) values reaching up to 28%. researchgate.net The reaction involving nitromethane showed some improvement, furnishing the product with an ee of up to 48%. researchgate.net The difficulty in enantiodiscrimination with this compound is thought to stem from a weaker interaction between the catalyst and the acceptor's carbonyl group compared to more effectively activated substrates like nitrostyrenes. researchgate.net This weaker interaction may allow a non-stereoselective background reaction to compete with the desired catalytic cycle. researchgate.netresearchgate.net

To address the challenge of stereocontrol, significant research has focused on the development of catalytic systems for the Michael addition to alkylidenemalonates. Organocatalysis, in particular, has emerged as a powerful strategy.

Bifunctional thiourea (B124793) organocatalysts have proven to be highly effective promoters for conjugate additions to this compound and related compounds. researchgate.netmaynoothuniversity.ieumich.edu These catalysts are designed to activate both the nucleophile and the electrophile simultaneously, thereby accelerating the reaction and controlling the stereochemical outcome.

The design of thiourea-based bifunctional catalysts is centered on the synergistic action of two distinct functional units integrated into a single chiral scaffold. researchgate.net

Thiourea Moiety: The (thio)urea group acts as a hydrogen-bond donor. It coordinates to one of the carbonyl groups of the this compound, increasing its electrophilicity and locking it into a specific conformation within the chiral environment of the catalyst. researchgate.netresearchgate.net

Basic Moiety: A Lewis basic group, typically a tertiary amine (like a quinuclidine (B89598) core), is also incorporated into the catalyst structure. This basic site deprotonates the pronucleophile (e.g., the β-diketone or nitromethane), increasing its nucleophilicity. researchgate.net

By bringing both the activated nucleophile and the activated electrophile into close proximity within a well-defined chiral pocket, the catalyst facilitates the carbon-carbon bond formation in a stereocontrolled manner. mdpi.com However, the structure of the Michael acceptor remains a critical factor for achieving high enantioselectivity. Studies have shown that aryl alkylidenemalonates often provide higher ee values than β-alkyl-substituted acceptors like this compound, highlighting the subtle electronic and steric effects that govern the structure-activity relationship in these catalytic systems. researchgate.net

Research Data on Catalytic Michael Additions to this compound

The following table summarizes key findings from studies on the organocatalyzed Michael addition of various nucleophiles to this compound using thiourea-based bifunctional catalysts.

| Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

| 1,3-Diphenylpropane-1,3-dione | Thiourea-Amine | 88 - 96 | up to 28 |

| Nitromethane | Thiourea-Amine | up to 84 | up to 48 |

| Malononitrile | Thiourea-Amine | 75 - 89 | N/A |

| Acetylacetone | Thiourea-Amine | High | Modest |

Catalytic Michael Additions

Organocatalysis with Thiourea-Based Bifunctional Catalysts

Proposed Transition State Models and Activation Mechanisms

The activation of this compound in Michael additions, particularly in organocatalyzed systems, is often achieved through non-covalent interactions that lower the energy barrier of the reaction. Bifunctional catalysts, such as those based on thiourea, are effective in promoting these reactions. The proposed activation mechanism involves a dual role for the catalyst.

A plausible transition state model involves the simultaneous activation of both the this compound (the Michael acceptor) and the nucleophile (the Michael donor) by the catalyst. researchgate.net The thiourea moiety of the catalyst acts as a hydrogen-bond donor, coordinating to one of the carbonyl oxygens of the ethylidenemalonate. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. researchgate.net Concurrently, a basic site on the catalyst, such as an amine group, functions as a Brønsted base, deprotonating the Michael donor to generate the active nucleophile. sci-hub.box

Metal-Catalyzed Michael Reactions (e.g., Ruthenium, Rhodium)

While organocatalysis is prominent, metal catalysts are also employed for Michael and other conjugate addition reactions involving α,β-unsaturated systems. Ruthenium and rhodium complexes are notable for their ability to catalyze such transformations efficiently.

Ruthenium-catalyzed processes often provide an atom-economic route to complex molecules. For instance, Ru-catalyzed tandem reactions can involve an initial coupling followed by an intramolecular Michael addition, demonstrating the versatility of these catalysts. nih.gov

Rhodium(I) catalysts , frequently paired with chiral ligands like BINAP, are renowned for their application in asymmetric 1,4-addition reactions. organic-chemistry.org A common catalytic cycle for the rhodium-catalyzed conjugate addition of an organoboron reagent (a phenylboronic acid, for example) to an α,β-unsaturated compound involves several key steps. The cycle is often initiated by the formation of a rhodium-hydroxide (Rh-OH) species, which is highly effective for transmetalation with the organoboronic acid to form a rhodium-aryl (Rh-Ar) species. This is followed by the insertion of the activated alkene (the Michael acceptor) into the Rh-Ar bond. Subsequent protonolysis releases the final product and regenerates the active catalyst. The presence of a base is often crucial to facilitate the formation of the active Rh-OH species and improve reaction yields. organic-chemistry.org

Although the general reactivity of these metals with α,β-unsaturated carbonyls is well-established, specific examples detailing the Michael addition to this compound using ruthenium or rhodium catalysts are not extensively documented in the selected literature. However, the established catalytic cycles provide a framework for their potential application with this substrate.

Allylation and Related Conjugative Processes

This compound serves as a key substrate in specialized allylation reactions that manipulate the position of the double bond, leading to valuable synthetic intermediates.

Palladium(0)-Catalyzed Deconjugative Allylation

A significant transformation involving this compound is the palladium(0)-catalyzed deconjugative allylation. acs.orgnih.gov This reaction provides a method for α-allylation, where the alkyl group is introduced at the carbon adjacent to the two ester groups, causing the double bond to shift away from its conjugated position.

The reaction is typically carried out using a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). acs.orgacs.org A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LHMDS), is used to generate the enolate of the this compound. acs.org This enolate then reacts with an allylic acetate (B1210297) in a regio- and stereoselective manner to yield the α-allylated product. acs.org The process effectively transforms the starting α,β-unsaturated system into a β,γ-unsaturated product with a newly formed quaternary carbon.

Synthesis of Conjugated Dienes with Quaternary Carbon Centers

The deconjugative allylation of activated alkenes, including this compound, serves as a powerful tool for constructing conjugated dienes that feature a 1,3-diene unit attached to a quaternary carbon center. acs.orgacs.org These structures are important building blocks in organic synthesis, particularly for Diels-Alder reactions and other transition-metal-catalyzed cycloadditions. acs.org

The palladium-catalyzed reaction of an alkenylidenemalonate or a simple alkylidenemalonate like this compound with an allylic acetate provides direct access to these dienes. nih.govacs.orgresearchgate.net The use of LHMDS as a base has been shown to significantly improve the yield of the desired product. acs.org

| Substrate | Allylic Acetate | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| Dimethyl 2-((E)-but-2-enylidene)malonate | Allyl acetate | Pd₂(dba)₃ (2.5 mol %), PPh₃ (10 mol %) | LHMDS / DMF | α-allylated conjugated diene | 90% |

Cycloaddition Reactions

The carbon-carbon double bond in this compound, activated by two electron-withdrawing ester groups, makes it a potential candidate for various cycloaddition reactions.

[2+2] and Other Cycloaddition Pathways

[2+2] cycloadditions involve the combination of two components with π-systems to form a four-membered ring. slideshare.net According to orbital symmetry rules, the thermal [2+2] cycloaddition between two simple alkenes proceeding in a suprafacial-suprafacial manner is symmetry-forbidden. libretexts.org However, these reactions can become allowed under photochemical conditions, where the absorption of light promotes an electron to an excited state (from HOMO to LUMO), reversing the symmetry requirements. slideshare.netyoutube.com

Alternatively, thermal [2+2] cycloadditions can proceed if one component can approach in an antarafacial manner, though this is often geometrically difficult for small molecules. slideshare.net The presence of electron-withdrawing groups, as in this compound, can lower the energy of the LUMO, potentially facilitating cycloadditions with electron-rich alkenes. Furthermore, transition metal catalysis can provide an alternative pathway for thermally formal [2+2] cycloadditions by activating the olefins, thereby circumventing the high activation barrier of the direct thermal reaction. researchgate.net While these pathways are theoretically possible for this compound, specific examples of its participation in [2+2] cycloadditions are not widely reported in the surveyed literature.

Formation of Heterocyclic Compounds and Annulated Systems

One of the notable applications of this compound is in [3+2] cycloaddition reactions. For instance, its reaction with diazomethane (B1218177) is a classic method for synthesizing pyrazoline derivatives. As an electron-deficient alkene, this compound readily reacts with diazomethane to form an initial Δ¹-pyrazoline. These initial adducts, however, can be unstable. Depending on the substitution pattern and reaction conditions, they may rapidly isomerize to the more thermodynamically stable Δ²-pyrazolines or undergo subsequent oxidation to form pyrazoles. enamine.net

Furthermore, this compound is a valuable component in constructing more complex heterocyclic frameworks, such as pyridines. While direct cycloaddition is not the typical route, it can act as a three-carbon component in multi-step syntheses. These reactions often proceed via an initial Michael addition of a nitrogen-containing nucleophile, followed by intramolecular cyclization and subsequent aromatization to yield highly substituted pyridine (B92270) rings. nih.govrsc.org

Annulated systems are efficiently constructed using tandem reactions initiated by a Michael addition to this compound. An appropriately functionalized nucleophile adds to the ethylidene group, creating an intermediate that is primed for a subsequent intramolecular cyclization. frontiersin.org This strategy, known as Michael-initiated ring closure (MIRC), is a powerful tool for building carbocyclic and heterocyclic fused-ring systems. organicreactions.org The specific nature of the resulting annulated product is determined by the structure of the nucleophilic reactant.

Other Significant Transformations

Beyond its use in forming cyclic systems, this compound undergoes several other important transformations, including oxidative cleavage, radical additions, and condensation reactions.

Oxidative Transformations (e.g., Ozonolysis for Dialkyl Oxomalonate (B1226002) Synthesis)

The electron-deficient double bond in alkylidenemalonates is susceptible to oxidative cleavage. A significant application of this reactivity is the synthesis of dialkyl oxomalonates (also known as dialkyl mesoxalates) via ozonolysis. The ozonolysis of the closely related diethyl ethylidenemalonate provides a clear precedent for this transformation.

In this process, the substrate is treated with ozone at low temperatures, typically -78 °C, in a solvent like dichloromethane. This reaction cleaves the carbon-carbon double bond to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. A reductive workup, commonly using reagents such as triphenylphosphine or dimethyl sulfide, then decomposes the ozonide to yield the desired dialkyl oxomalonate and an aldehyde byproduct (acetaldehyde in this case). This method is valued for its relatively neutral conditions and provides good yields of the versatile tricarbonyl product.

Table 1: Ozonolysis of Diethyl Ethylidenemalonate

| Reactant | Reagents | Product | Yield | Reference |

|---|

This table is interactive and can be sorted by column.

Radical Conjugate Additions

This compound is an effective acceptor for carbon-centered radicals in conjugate addition reactions, often referred to as Giese reactions. This transformation allows for the formation of a new carbon-carbon bond at the β-position of the malonate ester.

Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions for conjugate addition to Michael acceptors like this compound. nih.gov In a typical catalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a radical precursor to generate a reactive radical species. nih.gov This radical subsequently adds to the double bond of this compound to form a stabilized α-malonyl radical intermediate. This intermediate is then reduced by the photocatalyst in its reduced state, closing the catalytic cycle and forming the final product after protonation. This methodology avoids the use of harsh reagents and high temperatures often associated with traditional radical chemistry. conicet.gov.ar

A significant application of radical conjugate addition is the C-H functionalization of nitrogen heterocycles. In processes analogous to the Minisci reaction, radicals can be generated on N-heterocycles and added to Michael acceptors. nsf.govosu.edu Using photoredox catalysis, a radical can be generated at the α-position to the nitrogen atom of a saturated N-heterocycle (e.g., piperidine (B6355638) or pyrrolidine). conicet.gov.ar This nucleophilic α-amino radical then readily adds to the electrophilic double bond of this compound. conicet.gov.ar This reaction provides a direct and atom-economical method for linking N-heterocyclic motifs to malonate structures, which are prevalent in pharmaceuticals. beilstein-journals.org

Claisen-Type Condensations

While this compound does not undergo a classic Claisen condensation as a substrate with α-hydrogens, it plays a crucial role as a Michael acceptor in tandem reactions that culminate in a Claisen-type cyclization. The most common sequence is a Michael addition followed by an intramolecular Claisen condensation (a Dieckmann condensation).

In this synthetic strategy, a nucleophile, typically an enolate derived from another ester, first adds to this compound in a conjugate fashion. researchgate.netresearchgate.net If the attacking nucleophile possesses an appropriately positioned ester group, the resulting Michael adduct is a diester capable of undergoing an intramolecular cyclization. In the presence of a base, the adduct is deprotonated to form a new enolate, which then attacks one of the ester carbonyls in an intramolecular fashion. This cyclization, a Dieckmann condensation, results in the formation of a cyclic β-keto ester, a valuable synthetic intermediate. This tandem Michael-Claisen approach is a powerful method for the construction of functionalized five- or six-membered rings. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Acetaldehyde (B116499) |

| Diethyl ethylidenemalonate |

| Diethyl oxomalonate |

| This compound |

| Dimethyl malonate |

| Dimethyl sulfide |

| Diazomethane |

| Ozone |

| Pyrazole |

| Pyrazoline |

| Pyridine |

This table is interactive and can be sorted by column.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the underlying principles governing the reactions of dimethyl ethylidenemalonate. By modeling reaction pathways and molecular interactions, these theoretical approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of reactions involving complex organic molecules. For reactions analogous to those of this compound, DFT calculations have been employed to explore potential energy surfaces, identify transition states, and elucidate reaction pathways. For example, in the Lewis acid-catalyzed carboxymethylation of alcohols with dimethyl carbonate, DFT calculations have shown that the formation of a six-membered ring transition state significantly lowers the activation energy compared to catalyst-free pathways. whiterose.ac.uk These calculations revealed that complexation between the catalyst (e.g., AlCl₃) and the carbonyl groups of the substrate activates the molecule for nucleophilic attack. whiterose.ac.uk

Similarly, DFT has been used to study the mechanism of dimethyl ether carbonylation over zeolite catalysts, identifying the rate-limiting step and demonstrating that the reaction is more favorable in the side pockets of the zeolite compared to the main channels. dtu.dk In the context of cycloaddition reactions, DFT calculations have helped to confirm proposed mechanisms, such as in the reaction of ethenetricarboxylates with various nucleophiles, by evaluating the stability of intermediates and the energy barriers of transition states. clockss.orgresearchgate.net These studies underscore the capability of DFT to predict and rationalize the reactivity and mechanisms in systems related to this compound.

Molecular Orbital (MO) theory provides fundamental insights into the reactivity and selectivity observed in chemical reactions. Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants, is particularly useful. The 1,3-dipolar cycloaddition reactions of nitrones with diethyl ethylidenemalonate, a closely related compound, are believed to be controlled by these HOMO-LUMO interactions. gla.ac.uk

The nature of both the dipole and the dipolarophile determines which frontier orbital interaction dominates, influencing the regioselectivity of the reaction. gla.ac.uk Furthermore, the concept of Singly Occupied Molecular Orbital (SOMO) catalysis has emerged, involving the one-electron oxidation of an electron-rich enamine to generate a highly reactive three-π-electron cation, expanding the range of aminocatalysis. maynoothuniversity.ie MO theory has also been applied to rationalize the stepwise nature of certain 1,3-dipolar cycloadditions, where the relative energies of the frontier orbitals dictate whether the reaction proceeds through a concerted or a stepwise pathway involving a zwitterionic intermediate. researchgate.net

Elucidation of Reaction Pathways and Intermediates

Understanding the precise sequence of steps and the transient species formed during a reaction is key to controlling its outcome. A combination of kinetic studies and analysis of catalyst-substrate interactions has shed light on the reaction pathways of this compound.

Kinetic studies provide quantitative data on reaction rates, offering valuable information about the mechanism. In the photochemical [2+2] cycloaddition of indeno[2,1-a]indene with this compound, fluorescence quenching and kinetic analyses indicated that the reaction proceeds through a singlet exciplex intermediate. acs.org The study involved determining the quantum yields of the reaction under varying concentrations of the reactants. acs.org

In other systems, kinetic studies on related reactions, such as the amine-catalyzed Henry reaction, have led to a better understanding of the catalytic cycle and have enabled optimization of reaction conditions, for instance, by reducing the amount of a reactant needed. dur.ac.uk The table below summarizes findings from a kinetic study on the photocycloaddition involving this compound.

| Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Fluorescence Quenching | The fluorescence of indeno[2,1-a]indene is quenched by this compound. | Indicates an interaction between the excited state of the indene (B144670) and the ground state of the malonate. |

| Quantum Yield | The quantum yield of the cycloaddition is dependent on the concentration of both reactants. | Consistent with the formation of an exciplex intermediate. |

| Reaction Intermediate | A singlet exciplex was proposed as the key intermediate. | The reaction proceeds via an excited-state complex rather than direct reaction from the initially excited state. |

The interaction between a catalyst and the substrate is fundamental to catalysis, particularly in achieving high selectivity. In Michael additions to this compound, bifunctional catalysts bearing both a Lewis basic site (like an amine) and a hydrogen-bond donor (like a thiourea) are often employed. arkat-usa.orgresearchgate.net The thiourea (B124793) moiety activates the electrophile (this compound) by forming hydrogen bonds with its carbonyl groups, increasing its electrophilicity. arkat-usa.orgresearchgate.net Simultaneously, the basic site of the catalyst deprotonates the nucleophile, increasing its reactivity. arabjchem.org

However, the effectiveness of this interaction is highly dependent on the substrate. It has been noted that the carbonyl groups of this compound are less Lewis basic than the nitro group of acceptors like β-nitrostyrene. arkat-usa.orgresearchgate.netresearchgate.net This results in a weaker catalyst-acceptor interaction, which can allow the non-stereoselective background reaction to compete, leading to lower enantioselectivity. arkat-usa.orgresearchgate.net This highlights the crucial role of finely tuned catalyst-substrate interactions in controlling reaction pathways. maynoothuniversity.ie

Stereochemical Control and Enantioselective Processes

Controlling the three-dimensional arrangement of atoms in the product is a major goal in organic synthesis. For this compound, significant effort has been dedicated to developing enantioselective reactions, primarily Michael additions.

Thiourea-based bifunctional organocatalysts derived from cinchona alkaloids have been shown to be effective promoters for the conjugate addition of various nucleophiles to this compound. arkat-usa.orgresearchgate.net While these reactions often proceed in high yields, the enantioselectivities achieved are typically modest. arkat-usa.orgresearchgate.net This is attributed to the weaker interaction between the catalyst and the carbonyl groups of the malonate compared to other Michael acceptors. arkat-usa.orgresearchgate.net

The choice of both the nucleophile and the catalyst is critical for achieving stereocontrol. For instance, in the Michael addition of β-diketones, modest enantiomeric excesses (ee) are generally observed. researchgate.net The addition of nitromethane (B149229) has shown some improvement in enantioselectivity. researchgate.net However, it has been consistently observed that aryl-substituted alkylidenemalonates provide higher enantioselectivity than β-alkyl-substituted ones like this compound, reinforcing the importance of the acceptor's structure in enantiodiscrimination. arkat-usa.orgresearchgate.net

The following table presents a summary of results from various enantioselective Michael additions to this compound.

| Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 2,4-Pentanedione | Cinchona-thiourea | 87-99 | up to 20 | arkat-usa.org |

| 1,3-Diphenylpropane-1,3-dione | Cinchona-thiourea | 88-96 | up to 28 | arkat-usa.org |

| Nitromethane | Quinine-derived thiourea | up to 84 | up to 48 | researchgate.net |

| Malononitrile | Cinchona-thiourea | 75-89 | Not determined | researchgate.net |

Factors Influencing Enantiodiscrimination in Asymmetric Catalysis

The enantioselectivity of asymmetric catalytic reactions involving this compound is a delicate interplay of several factors, including the structure of the catalyst, the nature of the Michael acceptor, and the reaction solvent. Bifunctional catalysts, particularly those based on a thiourea scaffold, have been prominently explored for these transformations.

The structure of the catalyst is paramount in achieving high enantiodiscrimination. For instance, in the Michael addition of 1,3-dicarbonyl compounds to this compound, bifunctional thiourea catalysts have demonstrated the ability to promote the reaction with high yields. researchgate.net However, the enantiomeric excess (ee) is often modest, suggesting that while these catalysts are effective at activating the substrates, achieving precise stereocontrol is challenging. researchgate.netacs.org The catalyst's role is to simultaneously activate the this compound electrophile and the nucleophile through hydrogen bonding, orienting them in a chiral environment to favor the formation of one enantiomer over the other.

A significant factor influencing enantioselectivity is the structure of the Michael acceptor itself. Studies have shown that aryl alkylidenemalonate acceptors tend to furnish products with higher enantiomeric excesses compared to their β-alkyl-substituted counterparts like this compound. researchgate.netnih.gov This difference is attributed to the electronic properties and steric bulk of the substituent on the β-carbon. Aryl groups can engage in additional stabilizing interactions, such as π-π stacking, with the catalyst, leading to a more ordered and rigid transition state, which enhances enantiodiscrimination. nih.gov In contrast, the ethyl group in this compound offers less potential for these secondary interactions, resulting in a less-defined transition state and consequently lower enantioselectivity. nih.govresearchgate.net The inferior Lewis basicity of the carbonyl group in this compound compared to other activating groups like a nitro group also leads to a weaker interaction with the catalyst, potentially allowing a non-stereoselective background reaction to compete. acs.orgnih.gov

The choice of solvent also plays a critical role in modulating the enantioselectivity of these reactions. A systematic study on the effect of solvent polarity revealed a direct correlation with enantiomeric excess. sci-hub.se Generally, less polar solvents tend to provide higher enantioselectivity. sci-hub.se This is because polar solvents can interfere with the crucial hydrogen bonding interactions between the catalyst and the substrates, disrupting the organized transition state assembly necessary for effective stereocontrol. Protic solvents, in particular, are detrimental to enantioselectivity as they can form strong hydrogen bonds with both the catalyst and the reactants, competing with the desired catalytic interactions. researchgate.netsci-hub.se

The following tables summarize the results from various studies on the Michael addition to this compound, highlighting the influence of catalyst, nucleophile, and solvent on the reaction's yield and enantioselectivity.

| Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Acetylacetone | up to 99 | Modest | beilstein-journals.org |

| Nitromethane | up to 88 | 48 | beilstein-journals.orgnih.gov |

| Malononitrile | 75-89 | Improved | nih.gov |

| 1,3-Diphenylpropane-1,3-dione | 88-96 | up to 28 | researchgate.netacs.org |

| Michael Acceptor | Substituent Type | Achieved Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| This compound | β-Alkyl | Lower | nih.gov |

| Aryl alkylidenemalonates | Aryl | up to 73 | researchgate.netnih.gov |

Transition State Modeling for Stereocontrol

Understanding the three-dimensional arrangement of atoms in the transition state is crucial for explaining and predicting the stereochemical outcome of an asymmetric reaction. For reactions involving this compound, transition state modeling, often aided by computational methods like Density Functional Theory (DFT), provides insights into the origin of stereocontrol.

In the context of bifunctional organocatalysis, the prevailing model for stereocontrol in the Michael addition to α,β-unsaturated compounds involves the simultaneous activation of both the nucleophile and the electrophile by the catalyst. researchgate.netmaynoothuniversity.ie For a thiourea-based catalyst, the thiourea moiety acts as a hydrogen-bond donor, activating the this compound by coordinating to one of its carbonyl groups. This coordination increases the electrophilicity of the β-carbon. Concurrently, a basic site on the catalyst, such as an amine, deprotonates the nucleophile, increasing its nucleophilicity.

The stereochemical outcome is then determined by the facial selectivity of the nucleophile's attack on the activated this compound. The chiral scaffold of the catalyst creates a specific spatial arrangement that shields one face of the electrophile while leaving the other face exposed for attack. The preferred transition state is the one with the lowest energy, which typically minimizes steric repulsion and maximizes stabilizing non-covalent interactions between the catalyst, nucleophile, and electrophile.

Theoretical studies on related systems suggest that the reduced enantioselectivity observed with this compound can be attributed to a weaker and less defined catalyst-substrate interaction in the transition state. acs.orgmaynoothuniversity.ie The ethyl group, lacking the ability to form strong secondary interactions (unlike an aryl group), allows for more conformational flexibility in the transition state. This can lead to a smaller energy difference between the diastereomeric transition states leading to the (R) and (S) products, resulting in lower enantioselectivity.

Computational models, including DFT calculations, have been employed to investigate the mechanisms of similar reactions. researchgate.net For instance, in the GaCl₃-mediated reaction of donor-acceptor cyclopropanes, DFT calculations were used to elucidate the isomerization mechanism to an ethylidenemalonate gallium complex. researchgate.net Although specific transition state models for the asymmetric catalysis of this compound are not extensively detailed in the literature, the principles derived from related systems are applicable. A plausible transition state model would involve a ternary complex of the catalyst, the nucleophile, and this compound, where the stereochemistry is dictated by the specific orientation imposed by the chiral catalyst. The development of more accurate and detailed transition state models for reactions of this compound remains an active area of research, with the potential to guide the design of more selective catalysts.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique structural and electronic properties of dimethyl ethylidenemalonate make it a valuable precursor in the multistep synthesis of intricate organic molecules, ranging from biologically active compounds to commercial fragrance ingredients.

This compound is a key starting material or intermediate in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs). myskinrecipes.com Its utility is demonstrated in the construction of compounds with potential therapeutic applications, including those for liver and pancreas diseases, and even as potential antiviral agents. uni-rostock.de

One notable application involves photoredox catalysis, where it participates in decarboxylative conjugate addition reactions. For instance, its reaction with α-amino acid derivatives under iridium photoredox catalysis provides access to functionalized products that are precursors to bioactive compounds. acs.org This method has been used to synthesize γ- and β-lactam derivatives, which are important structural motifs in many pharmaceuticals. acs.org Furthermore, the compound has been employed in the synthesis of hydrazone derivatives which have shown potential anti-COVID-19 activity.

A significant area of application is in the synthesis of nucleoside analogues, a class of compounds widely used as antiviral and anticancer agents. core.ac.uk Thymine- and uracil-derived donor-acceptor cyclopropanes, which can be synthesized using this compound precursors, undergo [3+2] annulation reactions with aldehydes and ketones. This strategy provides a pathway to novel nucleoside analogues with diverse structures, including those with hydroxymethyl groups often crucial for biological activity. core.ac.uk

Table 1: Examples of Bioactive Compounds Synthesized Using this compound

| Target Compound Class | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| Functionalized Lactams | Decarboxylative Conjugate Addition | Pharmaceutical Scaffolds | acs.org |

| Nucleoside Analogues | [3+2] Annulation of Cyclopropanes | Antiviral, Anticancer | core.ac.uk |

| Hydrazone Derivatives | Condensation/Addition | Anti-COVID-19 | |

| Functionalized Amino Acid Derivatives | Iridium-Photoredox/Nickel Dual Catalysis | Bioactive Molecule Synthesis | acs.org |

In the fragrance industry, the creation of new molecules with unique and long-lasting scents is a primary goal. This compound has been identified as a key intermediate in the development of new synthetic routes to valuable fragrance ingredients. dur.ac.uk

Research into sustainable and efficient methods for producing fragrance components has highlighted the use of this compound. For example, it is a central intermediate in a proposed synthetic pathway for Veramoss, an ingredient known for its musky and earthy notes. dur.ac.uk The synthesis involves a Knoevenagel condensation of acetaldehyde (B116499) and dimethyl malonate to produce this compound. dur.ac.ukchemicalbook.com This intermediate is then further elaborated to construct the final complex structure of the fragrance molecule. The development of a continuous-flow Knoevenagel reaction to produce this compound demonstrates a move towards more sustainable and industrially scalable processes in fragrance manufacturing. dur.ac.uk

Chiral Auxiliary and Ligand Development

While not a chiral auxiliary itself, this compound is a fundamentally important substrate in the development and evaluation of asymmetric catalytic systems, which often involve chiral auxiliaries or ligands. wikipedia.orgyoutube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org this compound's role is typically that of a prochiral Michael acceptor, providing a benchmark reaction to test the efficacy of new chiral catalysts.

The primary role of this compound in this context is as a key electrophile in catalytic asymmetric Michael addition reactions. chemicalbook.comsigmaaldrich.com Researchers have extensively used it to test the enantioselectivity of various chiral organocatalysts, such as thiourea-based bifunctional catalysts. arkat-usa.orgresearchgate.net

In these studies, a chiral catalyst activates both the nucleophile and this compound, guiding the nucleophilic attack to one face of the double bond, thereby producing a product with high enantiomeric excess. arkat-usa.org Although these reactions can yield products with high chemical yields, achieving high enantioselectivity with this compound has been described as challenging compared to other Michael acceptors like nitroolefins. arkat-usa.orgmaynoothuniversity.ie The modest enantioselectivity observed in some systems is attributed to the weaker Lewis basicity of its carbonyl groups compared to the activating groups on other acceptors, leading to a less tightly bound and less organized transition state with the chiral catalyst. arkat-usa.orgmaynoothuniversity.ie Nevertheless, its use is crucial for probing the limits and understanding the mechanisms of these important asymmetric transformations. researchgate.net

Development of New Synthetic Methodologies

The reactivity of this compound has made it a cornerstone in the development of novel synthetic methods that provide access to complex and valuable molecular structures.

This compound is a key substrate for methodologies that aim to construct highly functionalized molecules. Its enhanced reactivity as a Michael acceptor, compared to simple crotonates, makes it ideal for reactions designed to form multiple stereocenters or complex ring systems. afinitica.com

Organocatalysis has emerged as a powerful tool in synthesis, and this compound has been central to its development. It is frequently used as a substrate in organocatalyzed Michael additions with a variety of nucleophiles, including nitromethane (B149229) and malononitrile, to generate highly functionalized acyclic products. arkat-usa.orgresearchgate.net These reactions establish new carbon-carbon bonds and can be rendered asymmetric, providing enantiopure building blocks for further synthetic elaboration. arkat-usa.org

Furthermore, the compound is integral to the development of annulation strategies for building heterocyclic frameworks. As described previously, it is a precursor to donor-acceptor cyclopropanes that undergo formal [3+2] annulations with various dipolarophiles, leading to substituted tetrahydrofurans, which are core structures in many natural products and pharmaceuticals. core.ac.uk This demonstrates its role in methodologies that rapidly build molecular complexity. Modern photoredox catalysis also utilizes this compound to forge new C-C bonds under mild conditions, enabling the construction of intricate architectures that would be difficult to access through traditional methods. acs.org

Table 2: Synthetic Methodologies Employing this compound

| Synthetic Methodology | Reaction Type | Outcome/Product Type | Reference |

|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition | Enantioenriched functionalized alkanes | arkat-usa.orgresearchgate.net |

| Annulation Reactions | [3+2] Cycloaddition | Substituted tetrahydrofurans, nucleoside analogues | core.ac.uk |

| Photoredox Catalysis | Decarboxylative Conjugate Addition | Highly functionalized alkylated products | uni-rostock.deacs.org |

Continuous-Flow Processes for Industrial Applications

The transition from batch to continuous-flow manufacturing represents a significant paradigm shift in the chemical industry, driven by the pursuit of safer, more efficient, and sustainable production methods. This compound, a valuable intermediate in organic synthesis, is at the forefront of this evolution, with several studies demonstrating the feasibility and advantages of its synthesis and subsequent functionalization in continuous-flow systems. These processes offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for seamless integration into multi-step industrial syntheses.

One of the primary applications of continuous-flow technology in the context of this compound is its production via the Knoevenagel condensation. Researchers have successfully developed a continuous-flow Knoevenagel reaction utilizing a polymer-supported dimethylamine (B145610) catalyst. dur.ac.uk This approach facilitates the reaction between dimethyl malonate and acetaldehyde, yielding this compound. While the reported yields are moderate at 38%, the use of a heterogeneous catalyst in a flow system simplifies product purification and catalyst recycling, key advantages for industrial-scale operations. dur.ac.uk The inherent properties of fragrance ingredients and intermediates, which are often volatile liquids, make them particularly well-suited for continuous-flow manufacturing. researchgate.net

Beyond its synthesis, this compound serves as a versatile substrate in various continuous-flow functionalization reactions. A notable example is its use in photocatalyzed adamantylation reactions. nih.gov In these processes, an adamantane (B196018) carboxylic acid is converted into an alkyl radical under visible light irradiation in the presence of an iridium-based photocatalyst, which then adds to the this compound in a continuous-flow setup. nih.gov This method allows for the efficient construction of complex molecular architectures under mild conditions.

Furthermore, the reactivity of the double bond in this compound has been exploited in other photocatalytic C-H to C-C bond-forming reactions under flow conditions. For instance, its reaction with compounds possessing activated C-H bonds has been demonstrated using uranyl photocatalysis in the visible light region, affording the corresponding alkylated products in high yields. acs.org In one such example, the reaction proceeded smoothly, providing the product in an 82% yield with complete conversion of the olefin. acs.org

The table below summarizes key research findings for the synthesis and application of this compound in continuous-flow processes, highlighting the reaction conditions and outcomes.

| Reaction Type | Catalyst/Mediator | Reactants | Key Process Parameters | Yield | Reference |

| Knoevenagel Condensation | Polymer-supported dimethylamine | Dimethyl malonate, Acetaldehyde | Continuous-flow reactor | 38% | dur.ac.uk |

| Photocatalytic Adamantylation | Iridium(III) complex | Adamantane carboxylic acid, this compound | Visible light irradiation, Continuous-flow | Not specified | nih.gov |

| Photocatalytic C-H Alkylation | Uranyl nitrate | C-H donor, this compound | Visible light irradiation | 82% | acs.org |

These examples underscore the potential of continuous-flow technology to intensify the production and application of this compound, paving the way for more efficient and sustainable chemical manufacturing processes. The ability to perform multi-step sequences in a continuous manner, coupled with the enhanced safety and control offered by flow reactors, positions this approach as a cornerstone of modern industrial organic synthesis.

Future Research Directions and Challenges

Expansion of Catalytic Systems

The development of novel and more effective catalysts is a cornerstone for expanding the synthetic utility of dimethyl ethylidenemalonate. Research is branching into new classes of organocatalysts and metal catalysts, as well as harnessing the power of light and electricity to drive reactions.

The quest for higher enantioselectivity and yield in reactions involving this compound remains a significant research focus. While bifunctional thiourea (B124793) catalysts have been shown to be effective promoters for Michael additions to alkylidenemalonates, achieving high enantiomeric excess with β-alkyl-substituted acceptors like this compound is challenging. arkat-usa.org The issue often lies in the weaker interaction between the catalyst and the carbonyl group of the acceptor, which can allow the non-stereoselective background reaction to compete. arkat-usa.orgresearchgate.net

Future work will likely involve the design of new organocatalysts with enhanced Lewis acidity to create stronger interactions with the substrate. This includes exploring different hydrogen-bonding motifs beyond thiourea, such as squaramides, and optimizing the catalyst scaffold to provide a more effective chiral environment. researchgate.net

In metal catalysis, palladium(0)-catalyzed reactions, such as deconjugative allylation, have been reported, indicating the potential for transition metals to mediate unique transformations of this compound. sigmaaldrich.com Research into other metal catalysts, including those based on iridium, rhodium, or copper, could unlock new reaction pathways and improve selectivity for various synthetic applications. For instance, dual catalytic systems, like the combination of iridium photoredox catalysts with nickel, have shown promise in cross-coupling reactions, a strategy that could be further optimized for substrates like this compound. acs.org

Table 1: Performance of Selected Catalysts in Michael Additions to this compound

| Catalyst Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Thiourea-based Organocatalyst | Nitromethane (B149229) | Up to 84 | 48 | arkat-usa.org |

| Thiourea-based Organocatalyst | 1,3-Diphenylpropane-1,3-dione | 88-96 | Up to 28 | arkat-usa.org |

| Cinchona-thiosquaramide Organocatalyst | 2,4-Pentanedione | High | Modest | researchgate.net |

Photocatalysis represents a rapidly emerging frontier for activating this compound in novel chemical reactions. By using light to generate reactive intermediates under mild conditions, photocatalysis offers a sustainable alternative to traditional thermal methods. acs.org Iridium-based photoredox catalysts, often in dual catalytic cycles with nickel, have been employed for decarboxylative cross-coupling reactions that could be adapted for this compound. acs.org The photochemical generation of alkyl radicals and their subsequent addition to Michael acceptors like this compound is a powerful strategy for forming C-C bonds. acs.org

Future investigations will likely explore a broader range of photoredox catalysts, including organic dyes and semiconductor materials, to improve efficiency and reduce reliance on expensive noble metals like iridium. acs.org Furthermore, the application of photocatalysis to other transformation types, such as [2+2] cycloadditions, is an area ripe for exploration. acs.org Electrocatalysis, which uses electrical current to drive redox reactions, presents another promising avenue, potentially offering unique reactivity and selectivity profiles that are complementary to photocatalytic methods. The development of electrocatalytic methods for hydroalkylation or other additions to this compound could provide highly controlled and environmentally friendly synthetic routes.

Green Chemistry Innovations

Integrating the principles of green chemistry into the synthesis and use of this compound is crucial for developing sustainable industrial processes. Key areas of focus include designing more environmentally benign synthetic routes and optimizing reactions to minimize waste.

The classical Knoevenagel condensation used to prepare this compound often involves catalysts and solvents that are not ideal from a green chemistry perspective. afinitica.comontosight.ai Research is actively seeking more sustainable alternatives. One promising approach is the development of a continuous-flow Knoevenagel reaction that utilizes a polymer-supported dimethylamine (B145610) catalyst, which simplifies catalyst recovery and reuse. dur.ac.uk

Another innovative and highly efficient method involves heating dimethyl malonate with acetaldehyde (B116499) in the presence of lithium bromide and acetic anhydride (B1165640). afinitica.comthieme-connect.com This procedure can achieve a high yield (97%) and, significantly, produces the product in a purity that does not require further chromatographic purification, thus saving resources and reducing solvent waste. afinitica.com Ozonolysis of the resulting this compound can then be used to produce other valuable compounds like dimethyl 2-oxomalonate. Future work will aim to replace reagents like acetic anhydride with greener alternatives and to explore solvent-free reaction conditions or the use of benign solvents like water or bio-derived solvents.

Maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the final product—is a central goal of green chemistry. The development of synthetic routes that avoid purification steps, such as the lithium bromide-mediated synthesis of this compound, directly contributes to waste reduction. afinitica.com

Future research will focus on designing reactions that are inherently more atom-economical. This includes favoring addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. For example, the conjugate addition of nucleophiles to this compound is a highly atom-economical way to build molecular complexity. arkat-usa.orgresearchgate.net Efforts to immobilize organocatalysts on solid supports not only facilitate their reuse but also minimize waste associated with catalyst separation from the reaction mixture. dur.ac.uk The strategic selection of reagents, such as replacing toxic elements with greener alternatives, is another critical aspect that will continue to be explored. dur.ac.uk

Advanced Mechanistic Insights